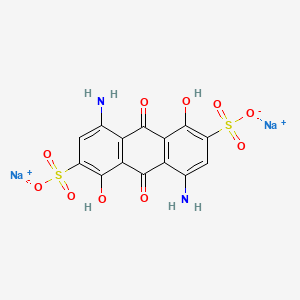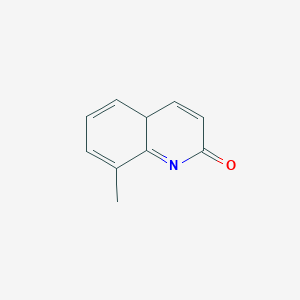![molecular formula C22H13Cl2F3N4O2 B12364552 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with multiple substituents, including dichloro, cyanophenyl, carbamoylamino, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Preparation of 3,5-dichlorobenzoyl chloride: This can be achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride.
Formation of the intermediate: The 3,5-dichlorobenzoyl chloride is then reacted with 3-cyanophenylamine in the presence of a base such as triethylamine to form the intermediate 3,5-dichloro-N-(3-cyanophenyl)benzamide.
Final coupling: The intermediate is then coupled with 2-amino-5-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and phenyl groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used but typically involve the replacement of chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins, while the cyanophenyl and carbamoylamino groups contribute to its overall activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dichloro-N,N-dimethylaniline: Shares the dichloro substitution pattern but lacks the complex amide and trifluoromethyl groups.
3,5-dichloro-N-(4-chlorophenyl)benzamide: Similar benzamide structure but with different substituents.
2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: Contains similar functional groups but with a different core structure.
Uniqueness
The uniqueness of 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both electron-withdrawing (trifluoromethyl, cyanophenyl) and electron-donating (carbamoylamino) groups allows for fine-tuning of its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C22H13Cl2F3N4O2 |
|---|---|
Molekulargewicht |
493.3 g/mol |
IUPAC-Name |
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O2/c23-15-7-13(8-16(24)10-15)20(32)30-19-9-14(22(25,26)27)4-5-18(19)31-21(33)29-17-3-1-2-12(6-17)11-28/h1-10H,(H,30,32)(H2,29,31,33) |
InChI-Schlüssel |
KRTRXKZPJOTQTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
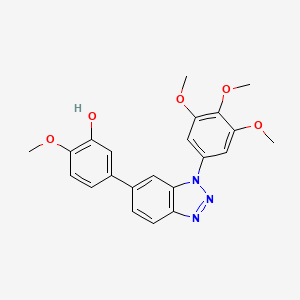
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12364493.png)

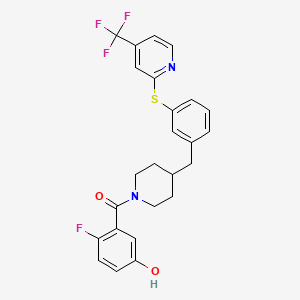
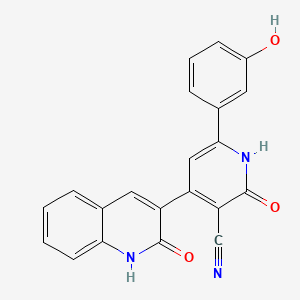

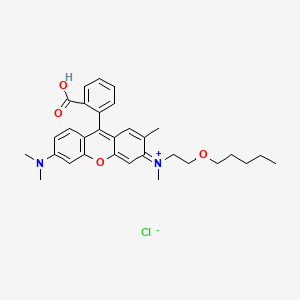
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
